molecular formula C13H9F3N2O2 B1678859 Niflumic acid CAS No. 4394-00-7

Niflumic acid

Cat. No.: B1678859
CAS No.: 4394-00-7
M. Wt: 282.22 g/mol
InChI Key: JZFPYUNJRRFVQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Niflumic acid can be synthesized through the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline . Another method involves the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene . These reactions typically require controlled conditions to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing 12.5 grams of this compound with 25 grams of polyvinylpyrrolidone K-30 and 515 grams of polyethylene glycol 400. This mixture is then heated to 95°C and dissolved completely by adding 7.5 grams of diethanolamine .

Chemical Reactions Analysis

Types of Reactions: Niflumic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can participate in substitution reactions, particularly involving its aromatic ring and carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

Pain Management

Niflumic acid has been evaluated for its efficacy in treating pain and inflammation associated with conditions like acute pharyngitis and osteoarthritis. A double-blind, placebo-controlled study involving 231 patients demonstrated that this compound, when combined with standard antibiotic therapy, significantly accelerated the resolution of symptoms such as fever, pain, and dysphagia compared to placebo .

In another trial involving 100 patients with osteoarthrosis, this compound showed significant improvements in pain and joint mobility over an eight-week period while exhibiting the least side effects among the treatments compared .

Study FocusParticipantsTreatment DurationKey Findings
Acute Pharyngitis2314-5 daysFaster symptom resolution with this compound
Osteoarthrosis1008 weeksSignificant pain relief; fewer side effects

Ion Channel Modulation

This compound acts as an inhibitor of glycine receptors (GlyRs), which are crucial for neurotransmission in the central nervous system. Studies have shown that this compound inhibits both homomeric and heteromeric GlyRs in human and zebrafish models . The half-maximal inhibitory concentration (IC50) values indicate that this compound is less potent than other inhibitors like strychnine but still plays a significant role in modulating synaptic transmission.

GABA Receptor Interaction

Research indicates that this compound also functions as a γ-aminobutyric acid receptor antagonist, providing neuroprotective effects by blocking chloride ion channels and potentially reducing excitotoxicity in neuronal cells . This mechanism underlines its relevance in neuropathic pain models.

Respiratory Applications

This compound has shown promise in treating airway conditions. In a rat model of steroid-induced pneumocystis pneumonia, administration of this compound resulted in significant reductions in mucus production and improved survival rates . This suggests its potential role as a therapeutic agent in respiratory diseases characterized by mucus hypersecretion.

Enzyme Inhibition

Recent studies have characterized this compound as a selective inhibitor of certain UDP-glucuronosyltransferase enzymes, particularly UGT1A9. At low concentrations (2.5 μM), it effectively inhibits UGT1A9 activity while having minimal effects on other UGT enzymes . This selectivity can be leveraged for drug metabolism studies and understanding drug interactions.

Neuropathic Pain Model

In a chronic constriction injury model of neuropathic pain, this compound treatment was associated with reduced pain responses and alterations in GABAergic signaling pathways, indicating its potential as an analgesic agent .

Antimicrobial Synergy

A study explored the use of this compound alongside antibiotics for bacterial infections, highlighting its ability to enhance the efficacy of standard treatments by alleviating inflammation and pain associated with infections .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .

Biological Activity

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its diverse biological activities, particularly in cancer therapy and respiratory diseases. This article explores the biological activity of NFA, detailing its mechanisms of action, effects on various cell types, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : NFA has been shown to inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC). It affects the mitogen-activated protein kinase (MAPK) pathway, particularly inhibiting early response kinases (ERK1/2), leading to reduced cell growth and increased apoptosis in cancer cells .
  • Regulation of MMP Activity : NFA significantly decreases the activity of matrix metalloproteinases (MMP2 and MMP9), which are crucial for cancer cell migration and invasion. This inhibition contributes to its anti-tumor effects by reducing the metastatic potential of cancer cells .
  • Airway Mucus Regulation : In respiratory models, NFA has been identified as a potent blocker of chloride channels (CLCA1), effectively reducing mucus overproduction in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This mechanism helps alleviate airway hyperresponsiveness and improve lung function .

Antitumor Activity

A study investigating the effects of NFA on CNE-2Z nasopharyngeal carcinoma cells demonstrated that:

  • Cell Proliferation Inhibition : NFA treatment resulted in significant inhibition of cell proliferation in a concentration-dependent manner, with an IC50 value of approximately 83.7 μM at 72 hours .
  • Apoptosis Induction : The drug induced apoptotic cell death by activating caspases 3 and 9, contributing to its anticancer properties.
  • Migration and Invasion Suppression : The migration and invasion capabilities of CNE-2Z cells were notably decreased upon NFA treatment, with significant reductions observed at concentrations as low as 50 μM .

Effects on Airway Diseases

In a rat model of steroid-induced pneumocystis pneumonia, NFA demonstrated:

  • Reduction in Mucus Production : Administration of NFA led to a significant decrease in mucus production markers such as MUC5AC and mCLCA3, which are associated with airway hypersecretion .
  • Improved Survival Rates : The study reported enhanced survival rates in rats treated with NFA compared to controls, highlighting its potential as an adjunctive therapy in treating steroid-resistant mucus conditions .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Study FocusCell Type/ModelKey FindingsReference
Antitumor ActivityCNE-2Z NPC CellsInhibition of proliferation; apoptosis induction; decreased migration/invasion
Airway Mucus RegulationRat Model (Pneumocystis pneumonia)Reduced mucus production; improved survival rates
Ion Channel BlockadeHuman GlyRConcentration-dependent inhibition

Case Studies

  • Nasopharyngeal Carcinoma :
    • A study highlighted the potential of NFA as an anticancer agent against NPC through modulation of ERK signaling pathways and MMP activity. The results indicate promising therapeutic applications in oncology .
  • Respiratory Conditions :
    • Research involving steroid-induced pneumocystis pneumonia in rats showed that NFA effectively mitigates mucus overproduction and enhances survival, suggesting its role as a therapeutic agent for chronic lung diseases .

Q & A

Basic Research Questions

Q. What safety precautions should be implemented when handling niflumic acid in laboratory settings?

this compound is classified as acutely toxic (oral, dermal, inhalation) and a skin/eye irritant . Key precautions include:

  • Use of personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
  • Avoid direct contact with skin/eyes; rinse immediately with water for 15 minutes if exposed .
  • Dispose of waste via approved chemical disposal protocols, avoiding release into water systems .

Q. What are the primary mechanisms of action of this compound, and how can they be experimentally validated?

this compound acts as a calcium-activated chloride channel (CaCC) blocker (IC50 = 50 µM in rat pancreatic cells) and cyclooxygenase-2 (COX-2) inhibitor (IC50 = 0.1 µM) . To validate these mechanisms:

  • For CaCC inhibition: Use patch-clamp electrophysiology in cells with endogenous CaCC expression (e.g., Xenopus oocytes or rat exocrine cells) .
  • For COX-2 inhibition: Perform enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E2 (PGE2) suppression in stimulated cell lines .

Q. How can researchers determine effective concentrations of this compound for specific experimental models?

Conduct dose-response assays using the following steps:

  • Prepare a concentration gradient (e.g., 1–100 µM) in dimethyl sulfoxide (DMSO), ensuring solubility (≥100 mg/mL) .
  • Treat cells or tissues and measure target activity (e.g., ion currents, inflammatory markers).
  • Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .
  • Validate cell viability via MTT assays to exclude cytotoxic effects at tested concentrations .

Advanced Research Questions

Q. How should researchers reconcile contradictory hazard classifications of this compound across safety data sheets (SDS)?

Discrepancies in SDS classifications (e.g., acute toxicity categories in vs. ) may arise from batch purity, experimental conditions, or regulatory frameworks. To address this:

  • Verify purity via high-performance liquid chromatography (HPLC) and compare with SDS specifications .
  • Cross-reference toxicity data with peer-reviewed studies (e.g., LD50 values in rodent models) .
  • Adopt the most stringent safety protocols from available SDS documents to mitigate risk .

Q. What pharmacodynamic (PD) modeling approaches are suitable for analyzing this compound's dose-response relationships?

Use indirect response models to link plasma concentrations (PK) to pharmacological effects (e.g., leukotriene B4 inhibition):

  • Fit data to sigmoidal Emax models: E=Emax×CγEC50γ+CγE = E_{\text{max}} \times \frac{C^\gamma}{EC_{50}^\gamma + C^\gamma}, where γ\gamma = steepness factor .
  • Compare models using Akaike Information Criterion (AIC) and log-likelihood (2LL) values for optimal fit .
  • Validate predictions with in vivo data (e.g., healthy human or animal trials) .

Q. How can off-target effects of this compound (e.g., GABA-A/NMDA modulation) be controlled in mechanistic studies?

To isolate specific pathways:

  • Use selective inhibitors (e.g., picrotoxin for GABA-A receptors) alongside this compound to block secondary targets .
  • Employ genetic knockout models (e.g., CRISPR-Cas9) to eliminate off-target channel expression .
  • Validate specificity via radioligand binding assays for unintended receptors .

Q. What experimental design considerations are critical for ensuring reproducibility of this compound studies?

Follow guidelines for rigorous reporting:

  • Detail solvent preparation (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .
  • Include positive/negative controls (e.g., indomethacin for COX inhibition, DMSO vehicle controls) .
  • Provide raw data and analysis scripts in supplementary materials to enable replication .

Q. How should researchers address variability in this compound's effects across different cell or tissue models?

  • Perform power analysis to determine sample size adequacy .
  • Use blinded experiment protocols to reduce bias in data interpretation .
  • Apply mixed-effects statistical models to account for inter-experimental variability .

Q. What methodologies validate historical findings on this compound using modern techniques?

  • Replicate key studies (e.g., CaCC blockade in Xenopus oocytes ) with advanced tools like cryo-electron microscopy for structural validation.
  • Cross-validate historical IC50 values using high-throughput screening platforms .
  • Publish replication data in open-access formats to enhance transparency .

Q. Which statistical approaches are optimal for analyzing dose-response data with this compound?

  • Use non-parametric tests (e.g., Kruskal-Wallis) for non-normally distributed data .
  • Apply bootstrap resampling to estimate confidence intervals for EC50/IC50 values .
  • Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) in studies testing multiple endpoints .

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPYUNJRRFVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023368
Record name Niflumic acid
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Molecular Weight

282.22 g/mol
Source PubChem
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Physical Description

Solid
Record name Niflumic Acid
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Solubility

8.83e-02 g/L
Record name Niflumic acid
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Mechanism of Action

Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent.
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CAS No.

4394-00-7
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Melting Point

203 °C
Record name Niflumic acid
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Record name Niflumic Acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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